molecular formula C11H11F2NS B8587683 4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine

4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenylamine

Cat. No. B8587683
M. Wt: 227.28 g/mol
InChI Key: QFGPTCRZVHKSFY-UHFFFAOYSA-N
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Patent
US07141588B2

Procedure details

To a stirred solution of 1-[4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenyl]-2,5-dimethyl-1H-pyrrole (0.828 g, 2.71 mmol) in 95% ethanol/THF (10:1, 55 mL) is added hydroxylamine hydrochloride (3.77 g, 54.2 mmol) and triethylamine (3.8 mL, 27.1 mmol). The reaction mixture is heated at reflux for 2 days and then concentrated under reduced pressure, diluted with CH2Cl2 (60 mL), washed with water (3×20 mL), dried over anhydrous sodium sulfate, and concentrated under reduced pressure. Purification by chromatography on a Biotage Flash 40M 90 g silica gel cartridge, eluting with 10–20% EtOAC/Hexanes, affords the title compound, MS (ESI+) for C11H11F2NS m/z 228 (M+H)+; 1H NMR (CDCl3, 400 MHz) δ 6.22 (m, 2H), 5.91 (m, 1H), 3.83 (m, 2H), 3.33 (m, 2H), 2.86 (t, 2H), 2.53 (m, 2H).
Name
1-[4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenyl]-2,5-dimethyl-1H-pyrrole
Quantity
0.828 g
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
ethanol THF
Quantity
55 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[S:1]1[CH2:6][CH:5]=[C:4]([C:7]2[C:12]([F:13])=[CH:11][C:10]([N:14]3C(C)=CC=C3C)=[CH:9][C:8]=2[F:21])[CH2:3][CH2:2]1.Cl.NO.C(N(CC)CC)C>C(O)C.C1COCC1>[S:1]1[CH2:2][CH:3]=[C:4]([C:7]2[C:8]([F:21])=[CH:9][C:10]([NH2:14])=[CH:11][C:12]=2[F:13])[CH2:5][CH2:6]1 |f:1.2,4.5|

Inputs

Step One
Name
1-[4-(3,6-dihydro-2H-thiopyran-4-yl)-3,5-difluorophenyl]-2,5-dimethyl-1H-pyrrole
Quantity
0.828 g
Type
reactant
Smiles
S1CCC(=CC1)C1=C(C=C(C=C1F)N1C(=CC=C1C)C)F
Name
Quantity
3.77 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
3.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
ethanol THF
Quantity
55 mL
Type
solvent
Smiles
C(C)O.C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 days
Duration
2 d
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2 (60 mL)
WASH
Type
WASH
Details
washed with water (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on a Biotage Flash 40M 90 g silica gel cartridge
WASH
Type
WASH
Details
eluting with 10–20% EtOAC/Hexanes

Outcomes

Product
Name
Type
product
Smiles
S1CCC(=CC1)C1=C(C=C(C=C1F)N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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